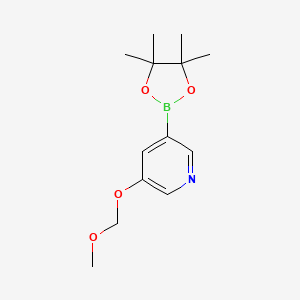

5-(Methoxymethoxy)pyridine-3-boronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

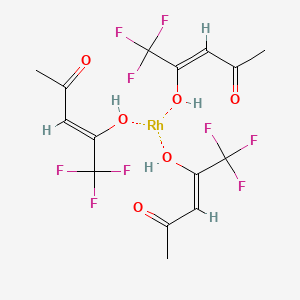

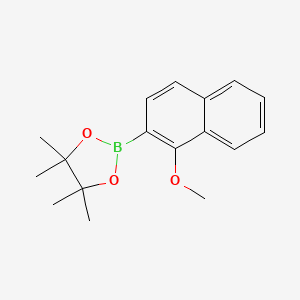

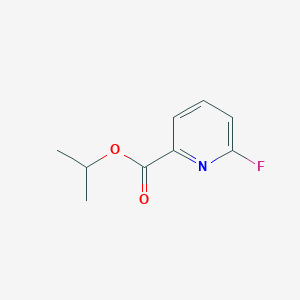

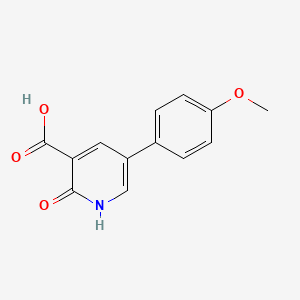

5-(Methoxymethoxy)pyridine-3-boronic acid pinacol ester is a boronic acid derivative with the empirical formula C12H18BNO3 . It is used in the synthesis of anthracene-based bis-pyridine ligands, which are employed in the preparation of fluorescent M2L4 type capsules . It can also serve as a starting material in the synthesis of pyridylmethyl pyridine derivatives as potent 11β-hydroxylase (CPY11B1) inhibitors .

Synthesis Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular weight of this compound is 235.09 . The InChI key is HENXUFOAGXNWKH-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a solid substance . Its melting point is between 100-108 °C .Aplicaciones Científicas De Investigación

Analytical Challenges and Strategies

Pinacolboronate esters, including compounds like 5-(Methoxymethoxy)pyridine-3-boronic acid pinacol ester, are central to the Suzuki coupling reaction, used for synthesizing complex molecules. These esters, however, pose unique analytical challenges due to their instability and solubility issues. Innovative approaches are necessary for their stabilization and analysis, as seen in the use of non-aqueous and aprotic diluents and highly basic mobile phases in chromatography (Zhong et al., 2012).

Synthesis and Application in Coupling Reactions

The synthesis of 3-Pyridylboronic acid and its pinacol ester, closely related to the target compound, demonstrates its utility in Suzuki coupling to create complex organic structures like 3-Pyridin-3-ylquinoline (Li et al., 2005). This highlights the compound's role in facilitating the formation of diverse organic compounds.

Involvement in Polymer Synthesis

Pinacolboronate esters are instrumental in the synthesis of polymers. For example, boronic acid end-functionalized polycaprolactone polymers were synthesized using a pinacol boronate ester-containing initiator, showcasing the versatility of these compounds in polymer science (Korich et al., 2010).

Fluorescence Enhancement in Chemical Sensors

These compounds also find applications in chemical sensing. For instance, the addition of pinacol to certain boronic acids enhances fluorescence in chemical sensors, underlining the compound's significance in creating sensitive detection systems (Huang et al., 2010).

Carbohydrate Sensing

Specifically, luminescent iridium(III)-boronic acid complexes, which can be derived from these esters, have been developed as potential sensors for carbohydrates. This application underscores the role of these compounds in the development of advanced sensing technologies (Hashemzadeh et al., 2020).

Mecanismo De Acción

Target of Action

It has been used as a starting material in the synthesis of pyridylmethyl pyridine derivatives, which are potent inhibitors of 11β-hydroxylase (cpy11b1) .

Mode of Action

Boronic esters, including pinacol boronic esters, are known to be valuable building blocks in organic synthesis . They can undergo catalytic protodeboronation, a process that involves the removal of the boronate group .

Biochemical Pathways

It’s worth noting that boronic esters are often used in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction.

Pharmacokinetics

It’s important to note that the susceptibility of boronic esters to hydrolysis can significantly impact their bioavailability .

Result of Action

It has been used to synthesize anthracene-based bis-pyridine ligands, which are employed in the preparation of fluorescent m2l4 type capsules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of boronic esters. For instance, the pH of the environment can strongly influence the rate of hydrolysis of boronic esters . Therefore, these factors should be carefully considered when using this compound for pharmacological purposes.

Propiedades

IUPAC Name |

3-(methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)10-6-11(8-15-7-10)17-9-16-5/h6-8H,9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXQHACJVWEZNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-Oxybis[N,N-dimethyl-acetamide]](/img/structure/B6327466.png)